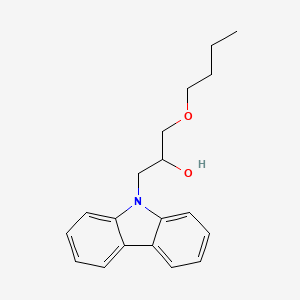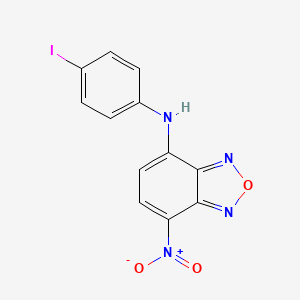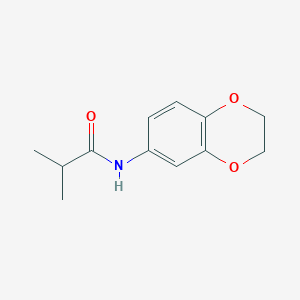
benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as BMPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BMPC is a pyrrolidine derivative that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, studies have suggested that benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate may exert its biological activities through different mechanisms, including the inhibition of reactive oxygen species, the modulation of inflammatory pathways, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been reported to exhibit different biochemical and physiological effects. benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to scavenge free radicals and inhibit lipid peroxidation in vitro. benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has also been reported to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has also been reported to exhibit anti-angiogenic activity and inhibit tumor growth in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
Benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has several advantages for lab experiments, including its ease of synthesis and its potential biological activities. benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate can be synthesized using different methods, and its purity and yield can be optimized. benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been reported to exhibit different biological activities, making it a potential lead compound for drug discovery. However, benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate also has some limitations for lab experiments. benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has low solubility in water, which may limit its use in some biological assays. benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate may also exhibit cytotoxicity at high concentrations, which may affect the interpretation of the results.
Zukünftige Richtungen
Benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has several potential future directions for scientific research. benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate can be further studied for its mechanism of action and its potential applications in different fields, including drug discovery, material science, and nanotechnology. benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate can also be modified to improve its solubility and bioavailability, and to enhance its biological activities. benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate can be incorporated into different drug delivery systems, including nanoparticles and liposomes, for targeted drug delivery. benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate can also be used as a building block for the synthesis of other pyrrolidine derivatives with potential biological activities.
Synthesemethoden
Benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been synthesized using different methods, including a one-pot three-component reaction, a microwave-assisted method, and a solvent-free synthesis method. The one-pot three-component reaction involves the reaction of 4-methylbenzaldehyde, pyrrolidine, and ethyl benzoylacetate in the presence of a catalyst. The microwave-assisted method involves the reaction of 4-methylbenzaldehyde, pyrrolidine, and benzoyl chloride in the presence of a solvent and a catalyst under microwave irradiation. The solvent-free synthesis method involves the reaction of 4-methylbenzaldehyde, pyrrolidine, and ethyl benzoylacetate in the absence of a solvent under reflux conditions. The yield and purity of benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate vary depending on the synthesis method used.
Wissenschaftliche Forschungsanwendungen
Benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been reported to exhibit antioxidant, anti-inflammatory, and antitumor activities. benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has also been used as a building block for the synthesis of other pyrrolidine derivatives with potential biological activities. benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been incorporated into different materials, including polymeric materials and metal-organic frameworks, for various applications.
Eigenschaften
IUPAC Name |
benzyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-14-7-9-17(10-8-14)20-12-16(11-18(20)21)19(22)23-13-15-5-3-2-4-6-15/h2-10,16H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJLCDTVFSOCFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)quinoline](/img/structure/B5229999.png)

![1-[(2E)-3-phenyl-2-propen-1-yl]-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5230026.png)

![5-[(5-chloro-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B5230060.png)
![3-[(benzylthio)methyl]-5-[(2-chloro-6-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B5230066.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(3-pyridinylmethyl)ethanediamide](/img/structure/B5230067.png)

![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-1-ethyl-4-piperidinamine](/img/structure/B5230079.png)

![2,7-diamino-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5230085.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-3-pyridinylbenzamide](/img/structure/B5230091.png)
![3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5230092.png)
![1-{[2-(1-piperidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5230099.png)